(1-Chloroethyl)trimethylsilane
Overview
Description
(1-Chloroethyl)trimethylsilane is an organosilicon compound with the molecular formula C5H13ClSi and a molecular weight of 136.70 g/mol . It is a colorless liquid with a boiling point of 116°C and a density of 0.864 g/mL at 20°C . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
(1-Chloroethyl)trimethylsilane has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the production of silicon-based materials.
Pharmaceuticals: Utilized in the synthesis of drug intermediates.
Agriculture: Used in the development of agrochemicals.
Mechanism of Action
Safety and Hazards
1-Chloroethyltrimethylsilane is a highly flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It is also advised to use it in a fume hood due to the potential release of irritating fumes of hydrogen fluoride and organic acid vapors when the material is exposed to water or open flame .
Biochemical Analysis
Biochemical Properties
1-Chloroethyltrimethylsilane plays a significant role in biochemical reactions, particularly in the synthesis of organosilicon compounds. It interacts with various enzymes and proteins, facilitating the formation of silicon-containing biomolecules. For instance, it can react with aldehydes and ketones to form methyl ketones via an intermediate α,β-epoxysilane . This interaction is crucial in the synthesis of complex organic molecules, making 1-Chloroethyltrimethylsilane a valuable reagent in biochemical research.
Cellular Effects
The effects of 1-Chloroethyltrimethylsilane on cellular processes are not extensively documented. It is known to cause irritation to the respiratory tract, skin, and eyes upon exposure In cellular environments, it may influence cell signaling pathways and gene expression by interacting with cellular proteins and enzymes
Molecular Mechanism
At the molecular level, 1-Chloroethyltrimethylsilane exerts its effects through nucleophilic substitution reactions. It reacts with nucleophiles, replacing the chloride group with other functional groups. This reaction mechanism is essential for the formation of various organosilicon compounds. The compound’s ability to form stable silicon-carbon bonds makes it a valuable tool in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Chloroethyltrimethylsilane are critical factors. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of silanols and hydrochloric acid Over time, this degradation can affect the compound’s reactivity and its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 1-Chloroethyltrimethylsilane at different dosages in animal models have not been extensively studied. It is known that high doses can cause significant irritation and toxicity . Understanding the threshold effects and toxicological profile of 1-Chloroethyltrimethylsilane in animal models is crucial for its safe application in biochemical research.
Metabolic Pathways
1-Chloroethyltrimethylsilane is involved in metabolic pathways that facilitate the synthesis of organosilicon compounds. It interacts with enzymes that catalyze the formation of silicon-carbon bonds, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in biochemical synthesis and research.
Transport and Distribution
The transport and distribution of 1-Chloroethyltrimethylsilane within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and interact with intracellular proteins and enzymes. Its distribution is also affected by its hydrolytic sensitivity, which can lead to localized accumulation of degradation products .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloroethyl)trimethylsilane can be synthesized by treating chlorosilane with sec-butyllithium (sec-BuLi), which results in the formation of 1-chloro-1-trimethylsilylethyl lithium. This intermediate reacts with aldehydes and ketones to form methyl ketones via an intermediate α,β-epoxysilane .
Industrial Production Methods
In industrial settings, this compound is produced through the reaction of trimethylchlorosilane with ethylene in the presence of a catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Addition Reactions: It can add to multiple bonds in the presence of catalysts.
Grignard Reactions: It forms Grignard reagents that are useful for many organic transformations.
Common Reagents and Conditions
sec-Butyllithium (sec-BuLi): Used to form 1-chloro-1-trimethylsilylethyl lithium.
Aldehydes and Ketones: React with the intermediate to form methyl ketones.
Catalysts: Various catalysts are used to facilitate addition reactions.
Major Products Formed
Methyl Ketones: Formed via the reaction with aldehydes and ketones.
α,β-Epoxysilanes: Intermediate products in the synthesis of methyl ketones.
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)trimethylsilane: Similar in structure but with a different substituent on the silicon atom.
(Ethylthio)trimethylsilane: Contains an ethylthio group instead of a chloroethyl group.
(Isopropenyloxy)trimethylsilane: Contains an isopropenyloxy group instead of a chloroethyl group.
Uniqueness
(1-Chloroethyl)trimethylsilane is unique due to its ability to form reactive intermediates that can participate in a wide range of organic reactions. Its versatility in organic synthesis and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1-chloroethyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-5(6)7(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVDEZZIPJQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([Si](C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884434 | |
Record name | Silane, (1-chloroethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw colored liquid with a slight odor; [Gelest MSDS] | |
Record name | (1-Chloroethyl)trimethylsilane | |
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CAS No. |
7787-87-3 | |
Record name | (1-Chloroethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7787-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (1-chloroethyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (1-chloroethyl)trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (1-chloroethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-chloroethyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.214 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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